![molecular formula C12H17ClN2 B1518941 4-Chloro-3-(piperidin-1-ylmethyl)aniline CAS No. 1018498-91-3](/img/structure/B1518941.png)
4-Chloro-3-(piperidin-1-ylmethyl)aniline
Overview
Description
4-Chloro-3-(piperidin-1-ylmethyl)aniline, also known as 4-chloro-3-piperidin-1-ylmethyl aniline, is an aniline derivative with a piperidine ring. It is a colorless to pale yellow liquid with a faint amine odor. It has a molecular formula of C10H15ClN2 and a molecular weight of 190.7 g/mol. It is an important intermediate used in the synthesis of various organic compounds, and is widely used in the pharmaceutical and agrochemical industries.
Scientific Research Applications
Anticancer Agents
Piperidine derivatives have been utilized as anticancer agents due to their ability to interfere with various biological processes that are crucial for cancer cell survival and proliferation .
Antiviral and Antimalarial Agents
These compounds also show promise as antiviral and antimalarial agents, providing a basis for the development of new medications in these fields .
Antimicrobial and Antifungal Agents
Their antimicrobial and antifungal properties make piperidine derivatives valuable in the treatment and prevention of infections .
Antihypertension Agents
Piperidine derivatives can act as antihypertensive agents, helping to manage high blood pressure .
Analgesic and Anti-inflammatory Agents
They are used for their analgesic and anti-inflammatory effects, which can be beneficial in various conditions that cause pain and inflammation .
Anti-Alzheimer Agents
Some piperidine derivatives have shown potential in the treatment of Alzheimer’s disease, suggesting possible research applications for cognitive disorders .
Antipsychotic and Anticoagulant Agents
These compounds have applications as antipsychotic and anticoagulant agents, indicating their versatility in different therapeutic areas .
Organic Synthesis Intermediates
Piperidine derivatives like “4-Chloro-3-(piperidin-1-ylmethyl)aniline” can serve as intermediates in organic synthesis, aiding in the creation of various complex molecules .
properties
IUPAC Name |
4-chloro-3-(piperidin-1-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-5-4-11(14)8-10(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWNBMBBDXMIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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